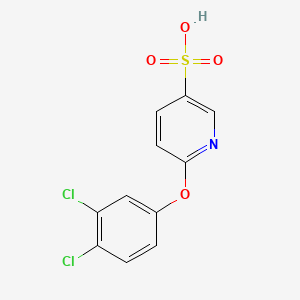![molecular formula C9H9N5O5 B12643004 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide CAS No. 920323-99-5](/img/structure/B12643004.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide is an organic compound known for its distinctive chemical structure and properties It is a derivative of hydrazine and dinitrophenyl, which are commonly used in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with N-methylacetamide. The reaction is carried out in an ethanol solvent under reflux conditions. The process involves the formation of a hydrazone linkage between the hydrazine and the acetamide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted hydrazones.
Applications De Recherche Scientifique
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in analytical chemistry.
2,6-Di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol: Another derivative with similar chemical properties and applications.
Uniqueness
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide is unique due to its specific structure, which combines the properties of both hydrazine and dinitrophenyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research.
Propriétés
Numéro CAS |
920323-99-5 |
|---|---|
Formule moléculaire |
C9H9N5O5 |
Poids moléculaire |
267.20 g/mol |
Nom IUPAC |
2-[(2,4-dinitrophenyl)hydrazinylidene]-N-methylacetamide |
InChI |
InChI=1S/C9H9N5O5/c1-10-9(15)5-11-12-7-3-2-6(13(16)17)4-8(7)14(18)19/h2-5,12H,1H3,(H,10,15) |
Clé InChI |
BZEDPOWDZKIOHS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


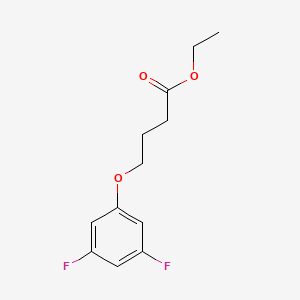
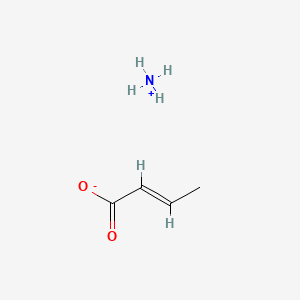

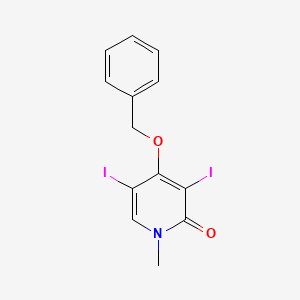
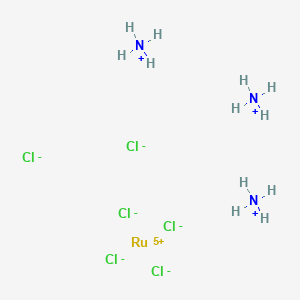
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)
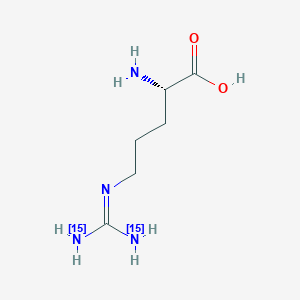



![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)

